molecular formula C16H17NO2 B2643782 N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide CAS No. 1257552-10-5

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide

Cat. No.: B2643782
CAS No.: 1257552-10-5
M. Wt: 255.317
InChI Key: XZFKSIVMWLBZOY-UHFFFAOYSA-N
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is a synthetic compound featuring a naphthamide moiety linked to a cyclopropane ring substituted with a hydroxymethyl group. The 1-naphthyl group contributes to π-π stacking interactions, which may influence binding affinity in biological systems.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-11-16(8-9-16)10-17-15(19)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,18H,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFKSIVMWLBZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the cyclopropyl and naphthamide precursors. One common approach is to first synthesize the cyclopropylmethylamine, which is then reacted with 1-naphthoyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The naphthamide moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the naphthamide moiety can produce a corresponding amine.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Key Structural Features Solubility (Evidence Source)
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide N/A C₁₆H₁₇NO₂ Cyclopropane, hydroxymethyl, 1-naphthamide Not reported
N-1-Naphthylacetamide 575-36-0 C₁₂H₁₁NO 1-Naphthyl, acetamide 100 µg/mL in methanol
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate 3999-56-2 C₁₂H₁₅NO₃ Cyclopropane, hydroxymethyl, carbamate Not reported
Acetamide, N-(1-ethyl-1-methylpropyl) 51655-29-9 C₈H₁₇NO Branched aliphatic substituent Not reported

Research Findings and Implications

  • Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting that the target compound may exhibit longer half-lives than aliphatic analogs .
  • Solubility: The hydroxymethyl group likely improves aqueous solubility compared to purely hydrophobic cyclopropane derivatives (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate) .
  • Biological Activity : The 1-naphthyl group’s planar structure may enhance interactions with aromatic residues in enzyme binding pockets, a feature absent in aliphatic acetamides .

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview.

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with cyclopropylmethylamine and 1-naphthoyl chloride.
  • Reaction Conditions : The reaction is generally conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid byproducts.
  • Yield Optimization : Industrial methods may employ advanced techniques like continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

This compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with critical cellular pathways, including those involving topoisomerase II, which is essential for DNA replication and repair .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activity or receptor function. Further research is required to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-naphthamideSimilar structure, different naphthalene substitutionPotentially lower activity
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-anthramideLarger aromatic systemEnhanced anticancer effects
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthylamineAmine instead of amideDifferent biological profile

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study published in PubMed examined the compound's ability to inhibit topoisomerase II in various cancer cell lines. Results indicated a dose-dependent inhibition, suggesting its potential as an anticancer agent .
  • Study 2 : Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, highlighting its potential utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide, and how can reaction yields be optimized?

  • Methodological Answer : A two-step synthesis is commonly employed. First, prepare the cyclopropane intermediate (e.g., 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride) via ring-closing reactions using carbodiimide coupling agents or cyclopropanation reagents like ethyl diazoacetate. Second, couple this intermediate with 1-naphthoic acid derivatives using activating agents such as HATU or EDC in anhydrous DMF. Optimization involves adjusting stoichiometry (1.2:1 molar ratio of acylating agent to amine), reaction temperature (0°C to room temperature), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the cyclopropyl ring (characteristic δ 0.5–1.5 ppm protons) and naphthamide aromatic signals (δ 7.2–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z for C17_{17}H19_{19}NO3_3: ~285.14).
  • Infrared (IR) Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm1^{-1}) and hydroxyl groups (~3200–3500 cm1^{-1}).
  • HPLC-PDA : Purity analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How can researchers address solubility challenges during in vitro bioassays?

  • Methodological Answer : The compound’s hydrophobicity (logP ~2.5) necessitates co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. For aqueous stability, prepare stock solutions in DMSO and dilute in phosphate-buffered saline (PBS) with 0.01% Tween-80. Centrifugation (10,000 × g, 10 min) removes insoluble aggregates before dosing .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s antimicrobial or anticancer activity?

  • Methodological Answer :

  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cyclopropyl control compounds (e.g., benzyl carbamate derivatives) to compare structure-activity relationships (SAR) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). Pre-treat cells for 48–72 hours, normalize viability to untreated controls, and calculate IC50_{50} values. Validate mechanism via flow cytometry (apoptosis markers) or Western blotting (e.g., caspase-3 cleavage) .

Q. What computational strategies are effective for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to cyclopropane-sensitive targets (e.g., bacterial enoyl-ACP reductase or tubulin). Parameterize the cyclopropyl ring’s strain energy (~27 kcal/mol) for accurate pose prediction.
  • QSAR Modeling : Train models on cyclopropane-containing analogs (e.g., PubChem CID 103500-22-7) to correlate substituent electronegativity with bioactivity .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using reference compounds (e.g., ciprofloxacin for antimicrobial studies). Control for pH, serum protein binding, and metabolic stability (e.g., microsomal incubation).
  • Stereochemical Analysis : Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric purity, as cyclopropane stereoisomers may exhibit divergent activities .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the hydroxymethyl position to enhance bioavailability.
  • Metabolite Identification : Incubate with liver microsomes (human or murine) and analyze via LC-MS/MS to identify oxidative hotspots (e.g., CYP450-mediated hydroxylation). Block vulnerable sites with fluorine substitutions .

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